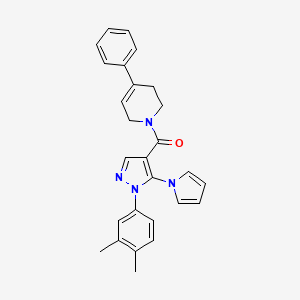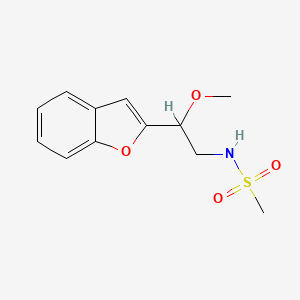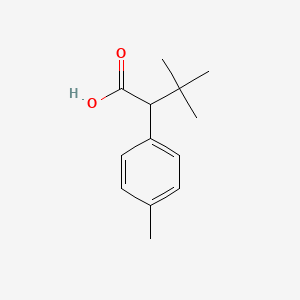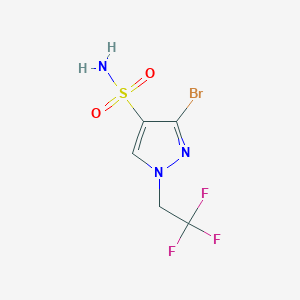
1-(Oxolan-2-ylmethyl)-2,3-dihydroindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxolan-2-ylmethyl)-2,3-dihydroindole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 2,3-dihydro-1H-indole-1-(2-oxolan-2-ylmethyl) and is a derivative of indole. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical, and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(Oxolan-2-ylmethyl)-2,3-dihydroindole is not fully understood. However, studies have shown that this compound can inhibit the activity of enzymes such as topoisomerase I and II, which are involved in DNA replication and transcription. Inhibition of these enzymes can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(Oxolan-2-ylmethyl)-2,3-dihydroindole can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of enzymes involved in DNA replication and transcription, leading to the inhibition of cancer cell growth. In addition, this compound has been shown to have antiviral properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(Oxolan-2-ylmethyl)-2,3-dihydroindole in lab experiments is its potential applications in various fields. This compound can be used in medicinal chemistry, organic electronics, and other areas. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for research on 1-(Oxolan-2-ylmethyl)-2,3-dihydroindole. One area of research is to investigate its potential applications in the field of organic electronics. Another area of research is to investigate its mechanism of action and potential applications as an antiviral agent. Additionally, more research is needed to fully understand the potential applications of this compound in medicinal chemistry.
Synthesemethoden
The synthesis of 1-(Oxolan-2-ylmethyl)-2,3-dihydroindole has been achieved using various methods. One of the most commonly used methods involves the reaction of indole with 2-(bromomethyl)tetrahydrofuran in the presence of a base such as potassium carbonate. The reaction results in the formation of 1-(Oxolan-2-ylmethyl)-2,3-dihydroindole. Other methods involve the use of different starting materials and reagents such as 2-(chloromethyl)oxirane and sodium hydride.
Wissenschaftliche Forschungsanwendungen
1-(Oxolan-2-ylmethyl)-2,3-dihydroindole has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. It has also been studied for its potential use as an antiviral agent. In addition, this compound has been studied for its potential application in the field of organic electronics.
Eigenschaften
IUPAC Name |
1-(oxolan-2-ylmethyl)-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-6-13-11(4-1)7-8-14(13)10-12-5-3-9-15-12/h1-2,4,6,12H,3,5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNUUGYWAXZLNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxolan-2-ylmethyl)-2,3-dihydroindole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2569322.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B2569325.png)
![2-hydroxy-N-(3-methoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2569326.png)


![2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2569330.png)


![2-[(4-Tert-butylphenoxy)methyl]-1-[(3,4-dimethoxyphenyl)methyl]benzimidazole](/img/structure/B2569335.png)

![3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2569339.png)
![(Z)-S-(2-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2569342.png)
